1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE
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Overview
Description
1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system, and various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and piperazine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Triazolo[5,1-b]quinazoline: Shares the triazoloquinazoline core but with different substituents.
Quinazolin-4-one: A simpler quinazoline derivative with distinct properties.
Uniqueness
1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE is unique due to its specific combination of substituents, which confer unique biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2/c1-35-24-17-22-23(18-25(24)36-2)29-28(34-27(22)30-26(31-34)21-11-7-4-8-12-21)33-15-13-32(14-16-33)19-20-9-5-3-6-10-20/h3-12,17-18H,13-16,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHQALQLPFCCEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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